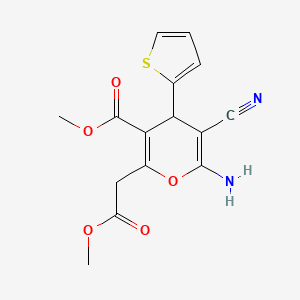![molecular formula C16H18N2O3S3 B11580718 Pentane-2,4-dione, 3-[5-thioxo-4-(2-p-tolyloxyethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-ylsulfanyl]-](/img/structure/B11580718.png)
Pentane-2,4-dione, 3-[5-thioxo-4-(2-p-tolyloxyethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-ylsulfanyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentane-2,4-dione, 3-[5-thioxo-4-(2-p-tolyloxyethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-ylsulfanyl]- is a complex organic compound that features a unique combination of functional groups, including a diketone, a thiadiazole ring, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentane-2,4-dione, 3-[5-thioxo-4-(2-p-tolyloxyethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-ylsulfanyl]- typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.
Attachment of the p-Tolyloxyethyl Group: The p-tolyloxyethyl group can be introduced via nucleophilic substitution reactions using suitable alkyl halides.
Formation of the Diketone Moiety: The diketone moiety (Pentane-2,4-dione) can be synthesized through Claisen condensation of esters or by the oxidation of corresponding alcohols.
Final Assembly: The final compound is assembled by linking the thiadiazole ring with the diketone moiety through a thioether linkage, typically using thiol-ene click chemistry or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Pentane-2,4-dione, 3-[5-thioxo-4-(2-p-tolyloxyethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-ylsulfanyl]- can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The diketone can be reduced to corresponding alcohols or alkanes.
Addition: The thioether linkage can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Addition: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diketone moiety can yield carboxylic acids, while reduction can yield alcohols or alkanes.
科学的研究の応用
Pentane-2,4-dione, 3-[5-thioxo-4-(2-p-tolyloxyethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-ylsulfanyl]- has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of advanced materials, such as polymers, coatings, and nanomaterials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used to study the interactions of thiadiazole-containing molecules with biological targets, providing insights into their mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of Pentane-2,4-dione, 3-[5-thioxo-4-(2-p-tolyloxyethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-ylsulfanyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The specific pathways involved depend on the biological context and the nature of the molecular targets. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
Pentane-2,4-dione (Acetylacetone): A simpler diketone with similar reactivity but lacking the thiadiazole and thioether functionalities.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring but differing in the nature of the substituents and functional groups.
Thioether-Linked Compounds: Molecules featuring a thioether linkage but differing in the nature of the attached groups.
Uniqueness
Pentane-2,4-dione, 3-[5-thioxo-4-(2-p-tolyloxyethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-ylsulfanyl]- is unique due to its combination of a diketone moiety, a thiadiazole ring, and a thioether linkage
特性
分子式 |
C16H18N2O3S3 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
3-[[4-[2-(4-methylphenoxy)ethyl]-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]pentane-2,4-dione |
InChI |
InChI=1S/C16H18N2O3S3/c1-10-4-6-13(7-5-10)21-9-8-18-16(22)24-15(17-18)23-14(11(2)19)12(3)20/h4-7,14H,8-9H2,1-3H3 |
InChIキー |
OOOXNWYLKWTMIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCCN2C(=S)SC(=N2)SC(C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11580639.png)
![7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B11580651.png)
![7-(4-methoxyphenyl)-12-propan-2-yl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11580655.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-butoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580671.png)

![(2E)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11580685.png)
![N-(2-methoxyethyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11580691.png)
![N-(3,5-dimethylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide](/img/structure/B11580698.png)
![Methyl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11580709.png)
![2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide](/img/structure/B11580710.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11580724.png)
![(6Z)-3-(4-methylphenyl)-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11580728.png)
![Methyl 5-[(6-nitroquinolin-8-yl)oxymethyl]furan-2-carboxylate](/img/structure/B11580729.png)
![2-(4-Methoxyphenoxy)-1-{4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl}ethanone](/img/structure/B11580737.png)
